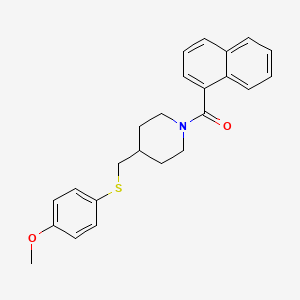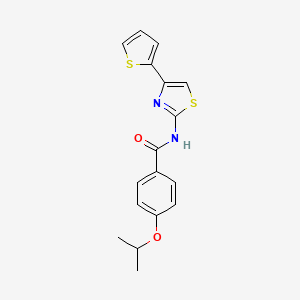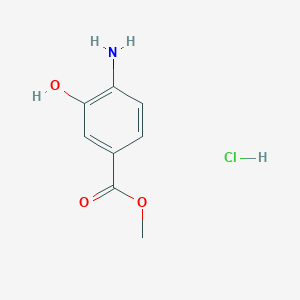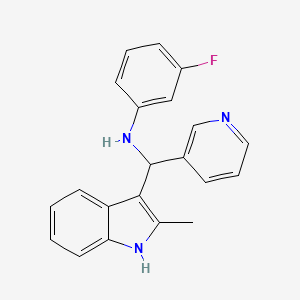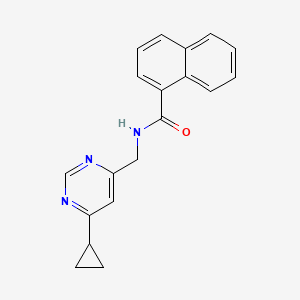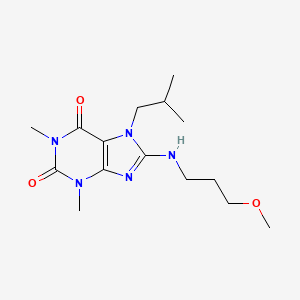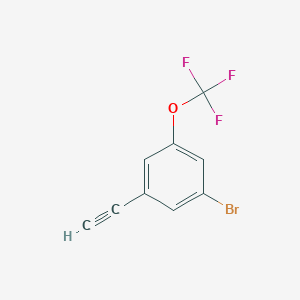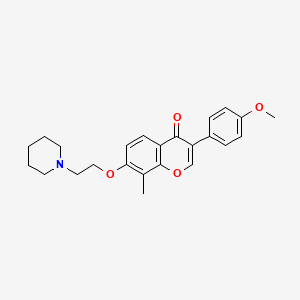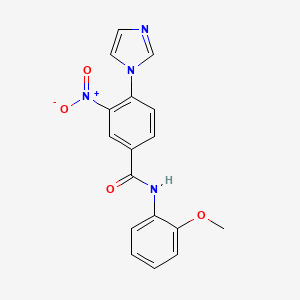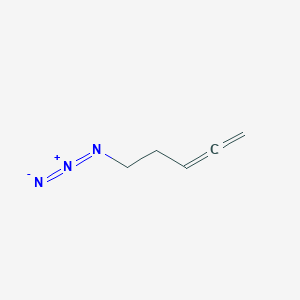
CID 145913455
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to how the compound reacts with other substances .科学的研究の応用
Protein Function Manipulation
Chemically Induced Dimerization (CID) is pivotal in studying biological processes through the reversible and spatiotemporal control of protein function within cells. This technology facilitates precise manipulation of signaling pathways and protein trafficking, offering insights into cellular mechanisms with a level of control previously unachievable. The development of orthogonal CID systems allows researchers to dissect signal transduction pathways and explore the dynamics of membrane and protein trafficking with exceptional clarity (Voss, Klewer, & Wu, 2015).
Stem Cell Research and Therapy
CID technology has enhanced the safety and efficacy of therapies utilizing human induced pluripotent stem cells (hiPSCs). By integrating inducible caspase-9 (iC9) suicide genes into hiPSCs, researchers can precisely eliminate unwanted cells, mitigating the risks of tumorigenesis and adverse effects. This advancement underscores the potential of CID in developing regenerative therapies that are both effective and safe (Ando et al., 2015). Similarly, the application of CID in haploidentical stem cell transplantation demonstrates the method's feasibility in reducing alloreactivity while preserving immune response against pathogens, offering a promising approach to treat combined immunodeficiencies without severe graft-versus-host disease (Touzot et al., 2015).
Therapeutic Strategies and Safety
CID has been instrumental in advancing therapeutic strategies, particularly in the context of gene therapies. The inducible caspase-9 system, activated by CID, provides a "safety switch" to eliminate transplanted cells if adverse reactions occur, enhancing the safety profile of cell-based therapies. This approach has shown promise in clinical trials, highlighting the potential of CID in creating safer therapeutic interventions (Zhou et al., 2015).
Safety And Hazards
将来の方向性
特性
InChI |
InChI=1S/C5H7N3/c1-2-3-4-5-7-8-6/h3H,1,4-5H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZLIBNNLHEIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145913455 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B2940420.png)
![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940422.png)
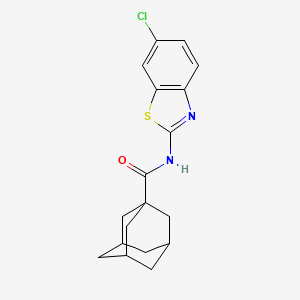
![5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2940424.png)
